molecular formula C9H9ClO3 B1395728 3-(Chloromethyl)-4-methoxybenzoic acid CAS No. 77670-42-9

3-(Chloromethyl)-4-methoxybenzoic acid

Cat. No.: B1395728
CAS No.: 77670-42-9
M. Wt: 200.62 g/mol
InChI Key: UTHHEPHRPIIYCH-UHFFFAOYSA-N
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Description

Chemical Identifiers and Properties

Property Description
IUPAC Name 3-(Chloromethyl)-4-methoxybenzoic acid
Molecular Formula C8H7ClO3
Molecular Weight 186.59 g/mol
CAS Number 37908-96-6
InChI Key IBCQUQXCTOPJOD-UHFFFAOYSA-N
Synonyms 3-chloro-p-anisic acid, 3-chloro-4-methoxybenzolic acid, 3-chloro-4-anisic acid, benzoic acid, 3-chloro-4-methoxybenzoic acid
SMILES COC1=C(C=C(C=C1)C(=O)O)Cl
PubChem CID 169982

Structural Description

The compound consists of a benzoic acid core with two key substituents:

  • A chloromethyl group (-CH2Cl) attached at the meta position (carbon 3) relative to the carboxyl group.
  • A methoxy group (-OCH3) attached at the para position (carbon 4) relative to the carboxyl group.

This substitution pattern influences the compound's electronic and steric properties, which are relevant for its chemical reactivity and potential applications in synthesis.

Purity and Physical Characteristics

  • Purity typically ranges from 96% to 98% in commercially available samples.
  • Melting point is approximately between 217.0°C and 219.0°C.
  • The compound appears as a solid with a light-yellow to colorless appearance depending on the preparation method and purity.

Classification

This compound falls under the category of substituted benzoic acids, specifically:

  • Aromatic carboxylic acids
  • Halogenated aromatic compounds (due to the chloromethyl substituent)
  • Methoxy-substituted aromatic compounds

These classifications are significant for understanding its chemical behavior, such as electrophilic aromatic substitution tendencies and potential for further functionalization in organic synthesis.

Properties

IUPAC Name

3-(chloromethyl)-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-8-3-2-6(9(11)12)4-7(8)5-10/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHHEPHRPIIYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

This approach involves direct chloromethylation of 4-methoxybenzoic acid or its derivatives using formaldehyde (or paraformaldehyde) in the presence of chloromethylating agents, such as chloromethyl methyl ether or chlorobenzoyl chloride, under acid catalysis.

Reaction Pathway

  • The aromatic ring undergoes electrophilic substitution with chloromethyl groups facilitated by formaldehyde and a Lewis acid catalyst.
  • The process typically involves the formation of chloromethyl intermediates, which then attach to the aromatic ring at the desired position.

Key Conditions and Catalysts

Parameter Details
Catalyst Aluminum chloride, ferric chloride, stannic chloride, zinc chloride, manganese chloride
Solvent Dichloromethane, chloroform, carbon tetrachloride (preferably anhydrous)
Temperature 20°C to 70°C
Reaction Time 5 to 20 hours
Pressure 0.1 to 0.5 MPa
Molar Ratios Chlorobenzoyl chloride: paraformaldehyde = 0.05–0.5:1, with a preferred ratio of 0.2:1.3

Research Findings

  • The process is a one-step reaction with a short synthetic route, avoiding multi-step oxidation and chloromethylation steps that reduce selectivity issues.
  • The use of Lewis acids significantly enhances yield and purity, with minimal catalyst consumption.

Example

In a study, chlorobenzoyl chloride, paraformaldehyde, and ferric chloride were reacted in chloroform at 20–25°C for 10 hours, yielding a crude product with over 90% chloromethylbenzoic acid content after subsequent purification.

Chloromethylation Using Chlorobenzoyl Chloride and Paraformaldehyde with Lewis Acid Catalysts

Method Overview

This method employs chlorobenzoyl chloride and paraformaldehyde in the presence of Lewis acids like aluminum trichloride or ferric chloride, facilitating a one-step synthesis of the target compound.

Reaction Conditions

Parameter Details
Catalyst Anhydrous aluminum trichloride, ferric chloride, stannic chloride, or other metal chlorides
Solvent Dichloromethane, chloroform, or carbon tetrachloride
Temperature 20°C to 70°C
Reaction Time 5 to 20 hours
Molar Ratios Chlorobenzoyl chloride: paraformaldehyde = 0.05–0.5:1

Research Findings

  • The molar ratio of catalyst to chlorobenzoyl chloride influences yield and purity.
  • The reaction is sensitive to oxygen and nitrogen atoms in the solvent, which can inhibit the reaction.
  • Optimal yields (~85–95%) are achieved at 55–60°C with proper molar ratios and reaction times.

Experimental Data

  • In one embodiment, 0.1 mol chlorobenzoyl chloride, 0.13 mol paraformaldehyde, and 0.005 mol ferric chloride in chloroform at 20–25°C for 10 hours yielded 90.2% crude product with high purity.

Formaldehyde-Based Chloromethylation of 4-Methoxybenzoic Acid

Method Overview

This route involves the direct chloromethylation of 4-methoxybenzoic acid using formaldehyde or paraformaldehyde, catalyzed by Lewis acids or acids like hydrochloric acid, under controlled temperature conditions.

Reaction Conditions

Parameter Details
Catalyst Hydrochloric acid, zinc chloride, or other acids
Solvent Water, acetic acid, or mixed solvents
Temperature 70°C to 100°C
Reaction Time 2 to 8 hours

Research Findings

  • The process is straightforward, with high yields (~95%) reported under optimized conditions.
  • The reaction proceeds via electrophilic substitution at the ortho position relative to the methoxy group.
  • Post-reaction purification involves filtration and recrystallization.

Example

A synthesis conducted at 70°C with hydrochloric acid as catalyst, in water, for 4 hours yielded a product with 95% purity, demonstrating the efficiency of this method.

Catalytic Chloromethylation Using Chloromethyl Methyl Ether

Method Overview

Chloromethyl methyl ether (CMME) is used as a chloromethylating agent in the presence of Lewis acids like zinc chloride or aluminum chloride.

Reaction Conditions

Parameter Details
Catalyst Zinc chloride, aluminum chloride
Solvent Dichloromethane or chloroform
Temperature 20°C to 70°C
Reaction Time 5 to 12 hours

Research Findings

  • This method provides high regioselectivity and yields (~90–95%).
  • The process requires careful handling of CMME due to its toxicity.
  • Post-reaction purification involves washing with water and recrystallization.

Summary Table of Preparation Methods

Method Key Reactants Catalyst Solvent Temperature Yield Notes
Formaldehyde + Chloromethylation Formaldehyde, chloromethylating agent Lewis acids Dichloromethane, chloroform 20–70°C >90% Short route, high purity
Chlorobenzoyl chloride + Paraformaldehyde Chlorobenzoyl chloride, paraformaldehyde Aluminum, ferric chloride Dichloromethane, chloroform 20–70°C 85–95% One-step synthesis
Direct formaldehyde reaction Formaldehyde Hydrochloric acid Water, acetic acid 70–100°C ~95% Simple, high yield
Chloromethyl methyl ether CMME Zinc chloride, aluminum chloride Dichloromethane 20–70°C 90–95% Toxic reagents, high regioselectivity

Biological Activity

3-(Chloromethyl)-4-methoxybenzoic acid is a compound of interest due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the synthesis, biological activities, and research findings related to this compound, supported by diverse sources.

  • IUPAC Name : this compound
  • CAS Number : 77670-42-9
  • Molecular Formula : C10H11ClO3

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. In a study comparing its effects with standard anti-inflammatory drugs like ibuprofen, it was observed to significantly reduce edema in carrageenan-induced paw edema models. The following table summarizes the results:

TreatmentEdema Volume Reduction (%)
Saline Control0
Carrageenan Control0
Ibuprofen84.31 ± 2.78
This compound79.83 ± 2.00

The compound exhibited a reduction in edema volume comparable to that of ibuprofen, suggesting its potential as an anti-inflammatory agent .

Antioxidant Activity

In addition to its anti-inflammatory properties, the compound has demonstrated antioxidant activity. A study indicated that derivatives of similar compounds showed significant antioxidant capabilities, which could be attributed to the presence of the methoxy and chloromethyl groups that enhance electron donation and radical scavenging abilities .

Anticancer Activity

Preliminary research has indicated that this compound may possess anticancer properties. The compound's structural similarities to other benzoic acid derivatives known for their anticancer effects suggest a potential role in cancer therapy. Studies on related compounds have shown promising results against various cancer cell lines, indicating that further investigation into this compound's efficacy against specific cancers is warranted .

The proposed mechanism of action for this compound involves its interaction with cellular targets such as enzymes and receptors involved in inflammatory pathways and cancer progression. The chloromethyl and methoxy groups are believed to enhance binding affinity to these targets, leading to the observed biological effects .

Case Studies and Research Findings

  • Synthesis and Characterization : The synthesis of this compound has been documented through various methods involving chloromethylation of methoxybenzoic acid derivatives, followed by purification and characterization via NMR and mass spectrometry .
  • Comparative Studies : In comparative studies with other compounds containing similar functional groups, this compound showed competitive biological activity, suggesting that modifications in substituents can significantly influence biological outcomes .

Scientific Research Applications

Chemical Synthesis

3-(Chloromethyl)-4-methoxybenzoic acid serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Substitution Reactions : The chloromethyl group allows for nucleophilic substitution, enabling the formation of diverse derivatives.
  • Functionalization : The compound can be modified to introduce different functional groups, enhancing its reactivity and applicability in further chemical transformations.

Medicinal Chemistry

Research indicates that this compound has promising applications in drug development. Specifically, it has been explored for its potential anti-inflammatory and analgesic effects:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A derivative, 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid, was shown to have significant COX-2 specificity and lower toxicity compared to traditional NSAIDs like acetylsalicylic acid (ASA) .
  • Acute Lung Injury Treatment : Preliminary studies suggest that this compound may reduce pro-inflammatory cytokines and stabilize body temperature in models of acute lung injury (ALI), indicating its potential as a therapeutic agent for various inflammatory conditions .

Agrochemicals and Industrial Applications

In addition to its pharmaceutical potential, this compound is also utilized in the production of agrochemicals and dyes. Its role as an intermediate allows for the synthesis of various agricultural chemicals that enhance crop protection and yield.

Case Study: Anti-inflammatory Effects

A study focusing on the anti-inflammatory action of 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid demonstrated its efficacy in reducing inflammation markers in animal models. The compound was administered at varying doses, showing a dose-dependent reduction in nociceptive response and inflammatory cytokines .

Case Study: Synthesis Methodology

The synthesis of this compound typically involves chloromethylation of the corresponding methoxybenzoic acid using reagents like benzoyl chloride and Lewis acids under controlled conditions. This method yields high purity products suitable for further applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 3-(Chloromethyl)-4-methoxybenzoic acid and related derivatives.

Table 1: Comparative Analysis of Structurally Similar Benzoic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Biological Activity References
This compound C₉H₉ClO₃ 200.62 3-CH₂Cl, 4-OCH₃ Not explicitly reported
4-Methoxy-3-methylbenzoic acid C₉H₁₀O₃ 166.17 3-CH₃, 4-OCH₃ None reported
4-Chloro-3-methoxybenzoic acid C₈H₇ClO₃ 186.59 4-Cl, 3-OCH₃ Similarity score: 0.89 (structural)
3-Chloro-4-methoxybenzoic acid C₈H₇ClO₃ 186.59 3-Cl, 4-OCH₃ Similarity score: 0.92 (structural)
4-Benzyloxy-3-methoxybenzoic acid C₁₅H₁₄O₄ 270.27 4-OCH₂C₆H₅, 3-OCH₃ Intermediate in drug synthesis
3-(3-Methylbut-2-en-1-yl)-4-methoxybenzoic acid C₁₃H₁₆O₃ 220.26 3-isoprenyl, 4-OCH₃ Anti-HIV (IC₅₀: 26 µM)
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid C₁₅H₁₃ClO₄ 293.72 4-OCH₂C₆H₄Cl (3-Cl), 3-OCH₃ Research intermediate
3-(3-Chloropropanoyl)-4-methoxybenzoic acid C₁₁H₁₁ClO₄ 242.66 3-(ClCH₂CO-), 4-OCH₃ Not reported

Structural and Physicochemical Properties

  • Substituent Effects :
    • The chloromethyl group in this compound introduces higher molecular weight and electronegativity compared to analogs with methyl (e.g., 4-Methoxy-3-methylbenzoic acid, MW 166.17) or simple chloro substituents (e.g., 3-Chloro-4-methoxybenzoic acid, MW 186.59) .
    • Positional Isomerism : The placement of substituents significantly impacts properties. For instance, 4-Chloro-3-methoxybenzoic acid (Cl at 4-position) has a lower structural similarity score (0.89) to the target compound than 3-Chloro-4-methoxybenzoic acid (0.92) .
    • Bulkier Groups : Derivatives like 4-Benzyloxy-3-methoxybenzoic acid (benzyloxy group) exhibit increased molecular weight (270.27 g/mol) and altered solubility due to enhanced hydrophobicity .

Solubility and Extraction Considerations

  • Polarity and Solvent Interactions :
    • indicates that methoxy and hydroxy substituents influence extraction efficiency. For example, 4-hydroxybenzoic acid is preferentially extracted with pentane/diethyl ether, while 4-methoxybenzoic acid is less polar and appears in dichloromethane extracts .
    • The chloromethyl group’s electronegativity may reduce water solubility compared to methyl or methoxy analogs, though empirical data is lacking.

Q & A

Q. Table 1: Common Reaction Conditions for Derivative Synthesis

Reaction TypeReagentsTemperatureTimeYield Range
OxidationKMnO₄80°C4 hrs60–75%
SubstitutionNH₃60°C6 hrs45–55%

Q. Table 2: Spectral Benchmarks for Characterization

TechniqueKey Peaks/SignalsReference Compound
¹H NMRδ 3.8 ppm (OCH₃)4-Methoxybenzoic acid
FT-IR1680 cm⁻¹ (C=O)Benzoic acid

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Chloromethyl)-4-methoxybenzoic acid
Reactant of Route 2
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3-(Chloromethyl)-4-methoxybenzoic acid

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